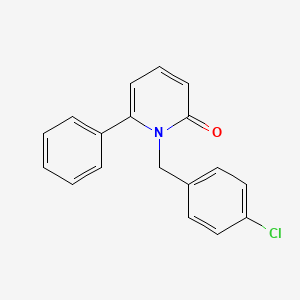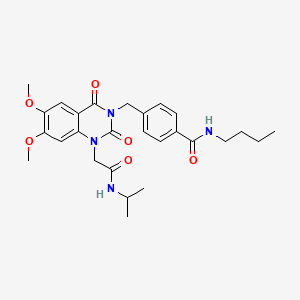
4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide is an organic compound that contains distinct functional groups that make it a compound of interest in various fields of science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide typically involves the formation of the quinazolinone moiety followed by its functionalization to attach the benzamide group.
Formation of Quinazolinone Core
Starting with anthranilic acid derivatives, the formation of 2-thioxo-1,2-dihydroquinazolin-4(3H)-one involves cyclization with appropriate reagents such as isothiocyanates.
Reaction conditions usually include refluxing in polar solvents like ethanol or methanol.
Attachment of Benzamide Group
The benzamide group can be introduced through amide coupling reactions using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalytic amounts of DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
While detailed industrial production methods are less commonly discussed in open literature, scaling up the synthesis typically involves optimizing reaction conditions to ensure high yield and purity. This may include continuous flow synthesis techniques and advanced purification methods such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation
The thioxo group in the compound can undergo oxidation to form sulfoxides and sulfones using reagents like hydrogen peroxide or mCPBA (meta-Chloroperoxybenzoic acid).
Reduction
The carbonyl and thioxo groups can be reduced using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution
Electrophilic substitution reactions can occur at the benzene ring in the quinazolinone moiety using various electrophiles under acidic or basic conditions.
Common Reagents and Conditions
Oxidation
Hydrogen peroxide in acetic acid, mCPBA in dichloromethane.
Reduction
Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution
Friedel-Crafts acylation using AlCl₃, nitration using HNO₃/H₂SO₄.
Major Products Formed
Oxidation
Formation of sulfoxides and sulfones.
Reduction
Reduced alcohol derivatives.
Substitution
Various substituted quinazolinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound's unique structure allows it to act as an intermediate in organic synthesis, providing pathways to create diverse quinazolinone derivatives.
Biology and Medicine
Quinazolinone derivatives have shown potential in drug discovery, particularly as inhibitors of enzymes and receptors involved in cancer, inflammation, and neurological diseases.
Industry
Wirkmechanismus
The specific biological activities of 4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide are not exhaustively documented, but the compound could interact with cellular targets through its quinazolinone structure. This may involve binding to active sites on enzymes or receptors, thereby modulating their activity and influencing biological pathways related to disease processes.
Vergleich Mit ähnlichen Verbindungen
4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide can be compared to other quinazolinone and benzamide derivatives:
Quinazolinone Derivatives
2-Phenylquinazolin-4(3H)-one: : Known for its anticancer properties.
4-(3H)-Quinazolinone: : A simpler structure often used as a scaffold in drug design.
Benzamide Derivatives
N-(2-Hydroxyethyl)benzamide: : Used in the synthesis of local anesthetics.
N-Methylbenzamide: : Known for its use in organic synthesis.
The uniqueness of this compound lies in the combination of its functional groups, making it a versatile compound in both research and industrial applications.
Eigenschaften
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c24-18(21-12-15-4-3-11-26-15)13-7-9-14(10-8-13)23-19(25)16-5-1-2-6-17(16)22-20(23)27/h1-2,5-10,15H,3-4,11-12H2,(H,21,24)(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWIQFVWIMRSGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/new.no-structure.jpg)
![N-(furan-2-ylmethyl)-4-((8-methoxy-4-oxo-2-thioxo-1H-pyrimido[5,4-b]indol-3(2H,4H,5H)-yl)methyl)benzamide](/img/structure/B2361278.png)


![tert-butyl N-{[(1-cyanocyclobutyl)carbamoyl]methyl}-N-methylcarbamate](/img/structure/B2361282.png)

![3-([1,1'-Biphenyl]-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B2361284.png)

![6-ethyl 3-methyl 2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2361286.png)
![2-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2361287.png)
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2361293.png)



